3-Hydroxy-5-isoxazolylmethyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYGNTRDQYBNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Transformations of 3 Hydroxy 5 Isoxazolylmethyl Chloride
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group is a reactive electrophilic center, susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This SN2 reactivity is a cornerstone of its utility in the synthesis of a variety of derivatives.
The reaction of 3-hydroxy-5-chloromethyl-isoxazole with ammonia (B1221849) provides a direct route to the corresponding primary amine, 3-hydroxy-5-aminomethyl-isoxazole. In a typical procedure, a solution of the chloromethyl derivative in methanol (B129727) is saturated with dry ammonia and heated in an autoclave. The resulting product can be isolated and purified using ion-exchange chromatography. nih.gov
This nucleophilic substitution can be extended to primary and secondary amines, although this can lead to a mixture of products. The initially formed primary or secondary amine can itself act as a nucleophile and react further with the starting chloromethyl compound, leading to di- and tri-substituted products. To favor the formation of the primary amine, a large excess of ammonia is typically employed to ensure it is the predominant nucleophile. researchgate.netnih.gov
The Williamson ether synthesis, a well-established method for forming ethers, is applicable to 3-hydroxy-5-isoxazolylmethyl chloride. rhhz.netnih.govnih.gov This reaction involves the deprotonation of a phenol (B47542) or an alcohol to form a more nucleophilic alkoxide or phenoxide ion, which then displaces the chloride from the chloromethyl group in an SN2 reaction. rhhz.netnih.gov Similarly, thioethers can be synthesized by reacting the chloromethyl compound with a thiolate nucleophile.
While direct examples with this compound are not extensively documented in readily available literature, the reactivity of analogous compounds such as 3-(chloromethyl)-5-phenylisoxazoles with substituted phenols and various thiolates demonstrates the feasibility of this transformation. nih.gov In these reactions, the corresponding 3-aryloxymethyl-5-phenylisoxazoles and 3-(organothiomethyl)-5-phenylisoxazoles are formed. nih.gov The reaction conditions typically involve a base to generate the nucleophile in a suitable solvent.
Table 1: Examples of Nucleophilic Substitution on the Chloromethyl Group
| Nucleophile | Reagent Example | Product Type |
| Ammonia | NH₃ in Methanol | Primary Amine |
| Phenoxide | Sodium Phenoxide | Aryl Ether |
| Thiolate | Sodium Thiophenolate | Thioether |
| Azide (B81097) | Sodium Azide | Alkyl Azide |
The chloride of the chloromethyl group can be displaced by other halides or pseudohalides. A notable example is the reaction with sodium azide to form 3-hydroxy-5-azidomethyl-isoxazole. This reaction is typically carried out in a suitable solvent, and the resulting azide can be a useful intermediate for further transformations, such as reduction to the corresponding primary amine. nih.govresearchgate.net The conversion of the azide to the amine can be achieved through catalytic hydrogenation using catalysts like palladium on charcoal. nih.gov
Reactions Involving the Isoxazole (B147169) Ring System
The isoxazole ring itself can participate in a variety of chemical transformations, including functionalization through lithiation and processes involving the cleavage and rearrangement of the ring structure.
The functionalization of the isoxazole ring at the 4-position can be achieved through directed ortho-metalation (DoM). beilstein-journals.org In this strategy, a directing metalating group (DMG) on the ring coordinates to an organolithium reagent, facilitating the deprotonation of a nearby position. For 3-hydroxyisoxazoles, the hydroxyl group (or more accurately, its O-Li salt formed in situ) can act as a DMG, directing lithiation to the adjacent C4 position. nih.gov While direct experimental details for this compound are scarce in the literature, the principle of DoM is well-established for a wide range of heterocyclic compounds, including pyridines and oxazoles, where alkoxy groups direct lithiation. williams.eduresearchgate.netresearchgate.net
Following lithiation to generate the 4-lithioisoxazole intermediate, the reaction mixture can be quenched with a variety of electrophiles to introduce new substituents at the 4-position. nih.govuwindsor.camdpi.com Examples of electrophiles include aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides. This two-step sequence provides a powerful method for the synthesis of 4-substituted-3-hydroxyisoxazole derivatives.
The isoxazole ring is susceptible to opening under various conditions, leading to a range of acyclic products or rearranged heterocyclic systems. These transformations can be initiated by base, acid, or thermal conditions.
Base-promoted rearrangements of isoxazole derivatives are known, such as the Boulton–Katritzky rearrangement, which has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org Ring-opening can also be initiated by electrophilic attack. For instance, a ring-opening fluorination of isoxazoles has been developed where treatment with an electrophilic fluorinating agent leads to tertiary fluorinated carbonyl compounds via N-O bond cleavage. researchgate.net
In the context of metabolites of compounds containing a 5-hydroxymethylisoxazole moiety, novel rearrangements involving the isoxazole ring have been observed during mass spectrometry analysis. These processes can involve intramolecular SN2 reactions and further rearrangements leading to cleavage of the N-O bond. google.com While specific ring-opening or rearrangement studies on this compound itself are not widely reported, the known reactivity of the isoxazole nucleus suggests that such transformations are plausible and could be triggered under specific reaction conditions, potentially involving the participation of the 3-hydroxy and 5-chloromethyl substituents.
Catalytic Transformations of this compound
The chemical reactivity of this compound, a molecule featuring both a reactive chloromethyl group and a heterocyclic isoxazole core, presents significant opportunities for catalytic transformations. While specific, detailed research on the catalytic reactions of this exact compound is not extensively documented in publicly available literature, its structural motifs suggest a high potential for a variety of catalytic processes. These include metal-catalyzed cross-coupling reactions, catalytic nucleophilic substitutions, and functionalizations of the isoxazole ring itself. The principles of these catalytic systems, as applied to similar heterocyclic and alkyl halide substrates, provide a framework for understanding the potential transformations of this compound.
The chloromethyl group at the 5-position of the isoxazole ring is an electrophilic site, making it a prime candidate for nucleophilic substitution reactions. While these reactions can occur under stoichiometric conditions, the use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For instance, phase-transfer catalysis (PTC) is a well-established technique for facilitating reactions between reagents in immiscible phases, which could be applicable to the substitution of the chloride with various nucleophiles. frontiersin.orgrsc.org
Furthermore, the isoxazole ring itself can participate in a range of catalytic transformations. Transition metals like rhodium and gold are known to catalyze C-H functionalization, cycloaddition, and rearrangement reactions of isoxazole derivatives. rsc.orgmdpi.comrsc.org These processes can lead to the construction of more complex fused heterocyclic systems or the introduction of new functional groups onto the isoxazole core.
The following subsections explore some of the plausible catalytic transformations for this compound based on established catalytic methodologies for related compounds.
Potential Catalytic Cross-Coupling Reactions
The presence of a C(sp³)-Cl bond in this compound opens the door to various metal-catalyzed cross-coupling reactions. Palladium- and nickel-based catalytic systems are particularly adept at forming new carbon-carbon and carbon-heteroatom bonds by coupling alkyl halides with a wide array of nucleophilic partners. While direct examples involving this compound are scarce, the general mechanisms of these reactions provide a blueprint for its potential applications.
For instance, metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has emerged as a powerful tool for the cross-coupling of sp³-hybridized carbons. nih.govnih.gov This approach could potentially be used to couple this compound with nucleophiles like carboxylic acids, amines, or thiols under mild conditions.
The table below illustrates hypothetical cross-coupling reactions of this compound based on established catalytic systems.
| Catalytic System | Coupling Partner | Potential Product | Reaction Type |
| Palladium/Photoredox | Boronic Acid | 3-Hydroxy-5-(arylmethyl)isoxazole | Suzuki-type Coupling |
| Nickel/Photoredox | Carboxylic Acid | 5-(Alkoxymethyl)-3-hydroxyisoxazole | C-O Coupling |
| Copper | Amine | 5-(Aminomethyl)-3-hydroxyisoxazole | Buchwald-Hartwig-type Amination |
| Palladium | Terminal Alkyne | 3-Hydroxy-5-(prop-2-yn-1-yl)isoxazole | Sonogashira-type Coupling |
Catalytic C-H Functionalization of the Isoxazole Ring
Recent advances in organometallic chemistry have demonstrated that the C-H bonds of heterocyclic rings can be selectively functionalized using transition metal catalysts. Rhodium(III) catalysts, for example, have been shown to direct the C-H functionalization of isoxazoles at specific positions. rsc.orgrsc.org These reactions typically proceed via a C-H activation mechanism, where the metal catalyst inserts into a C-H bond, followed by coupling with an external reagent.
For this compound, it is conceivable that the C-H bond at the 4-position of the isoxazole ring could be a target for such catalytic functionalization. This would allow for the introduction of various substituents at this position, further diversifying the chemical space accessible from this starting material.
The following table outlines potential catalytic C-H functionalization reactions for the isoxazole ring of the title compound.
| Catalyst | Reagent | Potential Product | Reaction Type |
| [CpRhCl₂]₂ | Alkyne | 4-(Alkenyl)-3-hydroxy-5-(chloromethyl)isoxazole | Hydroarylation |
| [CpRh(MeCN)₃][SbF₆]₂ | Alkene | 4-(Alkyl)-3-hydroxy-5-(chloromethyl)isoxazole | Alkylation |
| Gold(I) Complex | Ynamide | Fused Pyrroloisoxazole Derivative | Cycloaddition/Annulation |
| Rhodium(II) Complex | N-Sulfonyl-1,2,3-triazole | 4-(3-Aminopyrrol-2-yl)-3-hydroxy-5-(chloromethyl)isoxazole | Cycloaddition |
It is important to note that the presence of the hydroxyl group and the chloromethyl group could influence the outcome of these reactions, either by directing the catalyst to a specific site or by participating in the reaction itself. The tautomeric equilibrium between the 3-hydroxyisoxazole form and its corresponding isoxazol-5(4H)-one isomer could also play a crucial role in the reactivity and the types of products formed under different catalytic conditions.
Derivatives and Structural Analogues of 3 Hydroxy 5 Isoxazolylmethyl Chloride
Synthesis of Substituted 3-Hydroxy-5-Isoxazolylmethyl Derivatives
The presence of two reactive sites in 3-hydroxy-5-isoxazolylmethyl chloride—the 3-hydroxy group on the isoxazole (B147169) ring and the chloromethyl group at the 5-position—allows for a variety of synthetic modifications. These modifications can be broadly categorized into alterations at the 3-position of the isoxazole ring and the introduction of diverse functionalities via the chloromethyl moiety.
Modifications at the 3-Position of the Isoxazole Ring (e.g., Nitro, Cyano, Alkoxymethyl)
The 3-position of the isoxazole ring can be functionalized to introduce various electron-withdrawing or electron-donating groups, which can significantly influence the electronic properties and biological activity of the resulting molecules.
Nitration: The introduction of a nitro group at the 3-position of an isoxazole ring can be achieved using standard nitrating agents. For instance, the nitration of 3-hydroxy-1,4-benzisoxazine, a related heterocyclic system, has been reported using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (0-5 °C), yielding the corresponding nitro derivative. rsc.org A similar approach could be envisioned for the nitration of this compound, although the specific reaction conditions would need to be optimized to account for the reactivity of the starting material.
Cyanation: The cyano group can be introduced onto a heterocyclic ring through various methods, including the Sandmeyer reaction of a corresponding amine or palladium-catalyzed cyanation of an aryl halide. organic-chemistry.orgnih.gov For a 3-hydroxyisoxazole derivative, this would likely involve the conversion of the hydroxy group to a suitable leaving group, such as a triflate, followed by a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide. organic-chemistry.org
Alkoxymethylation: The 3-hydroxy group can be converted to an alkoxymethyl ether. This is typically achieved by deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which is then reacted with a chloromethyl ether (e.g., chloromethyl methyl ether) to yield the corresponding alkoxymethyl derivative.
| Modification | Reagents and Conditions | Expected Product |
| Nitration | HNO₃, Ac₂O, 0-5 °C | 3-Nitro-5-isoxazolylmethyl chloride |
| Cyanation | 1. Triflic anhydride, pyridine (B92270); 2. Zn(CN)₂, Pd catalyst | 3-Cyano-5-isoxazolylmethyl chloride |
| Alkoxymethylation | 1. NaH; 2. R-OCH₂Cl | 3-Alkoxymethyl-5-isoxazolylmethyl chloride |
Introduction of Diverse Functionalities via the Chloromethyl Moiety
The chloromethyl group at the 5-position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions.
The reaction of 3-(chloromethyl)-5-phenylisoxazoles with various nucleophiles has been demonstrated. researchgate.net For example, treatment with substituted phenols under Williamson ether synthesis conditions affords the corresponding 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net Similarly, reaction with sodium methylate, sodium thiolates (phenyl, benzyl, furfuryl), and morpholine (B109124) in methanol (B129727) leads to the substitution of the chlorine atom with methoxy (B1213986), thiophenyl, thiobenzyl, thiofurfuryl, and morpholino groups, respectively. researchgate.net These reactions highlight the potential of the chloromethyl group in this compound to be displaced by a variety of O-, S-, and N-nucleophiles to create a library of derivatives. A patent describes the reaction of crude 3-hydroxy-5-chloromethyl-isoxazole with ammonia (B1221849) in methanol under pressure to yield 3-hydroxy-5-aminomethyl-isoxazole. google.com
| Nucleophile | Reagent | Product Functionality |
| Phenoxide | Substituted phenol (B47542), base | Aryloxymethyl |
| Alkoxide | Sodium alkoxide | Alkoxymethyl |
| Thiolate | Sodium thiolate | Thioether |
| Amine | Ammonia, primary/secondary amine | Aminomethyl |
| Azide (B81097) | Sodium azide | Azidomethyl |
Isoxazole-Fused and Polyheterocyclic Systems Incorporating the Isoxazolylmethyl Moiety
The isoxazolylmethyl unit can be incorporated into larger, more complex heterocyclic systems, leading to the formation of isoxazole-fused or polyheterocyclic compounds. These hybrid molecules often exhibit unique pharmacological profiles.
Synthesis of Isoxazolylmethyl-Oxadiazole Derivatives
Hybrid molecules containing both isoxazole and oxadiazole rings have been synthesized. A common strategy involves using a compound containing a pre-formed isoxazole ring as a starting material for the construction of the oxadiazole ring. For instance, an isoxazole-substituted carboxylic acid can be converted to the corresponding acid hydrazide. This hydrazide can then undergo cyclization with various reagents, such as orthoesters or carbon disulfide, to form the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov
A plausible route to isoxazolylmethyl-oxadiazole derivatives starting from this compound could involve the conversion of the chloromethyl group to a carboxylic acid functionality, followed by the steps outlined above.
Preparation of Isoxazolylmethyl-Pyrazole Hybrids
The synthesis of isoxazole-pyrazole hybrids can be achieved through various synthetic routes. One common method involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To incorporate an isoxazolylmethyl moiety, a β-keto ester or a 1,3-diketone bearing the isoxazolylmethyl group could be synthesized and then reacted with a hydrazine to form the pyrazole (B372694) ring.
For example, the chloromethyl group of this compound could be used to alkylate a β-keto ester. The resulting product would then be a suitable precursor for cyclization with a hydrazine to yield the desired isoxazolylmethyl-pyrazole hybrid. The synthesis of 1,4-bis(5-chloro-1H-pyrazol-3-yl)butanes has been reported from 1,1,10,10-tetrachlorodeca-1,9-diene-3,8-dione and hydrazines, demonstrating the formation of pyrazole rings from precursors containing chloro-alkenyl functionalities. researchgate.net
Isosteric and Bioisosteric Analogues with Modified Ring Systems
Isosteric and bioisosteric replacement is a common strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group or a ring system with another that has similar steric and electronic properties.
For this compound, isosteric analogues could involve the replacement of the isoxazole ring with other five-membered heterocycles such as oxazole (B20620), thiazole, pyrazole, or 1,2,4-oxadiazole (B8745197). For example, 5-alkyl-1,3-oxazole derivatives have been synthesized as bioisosteres of ethyl nicotinates. researchgate.net The synthesis of isoxazole-containing isosteres of epibatidine (B1211577) has also been described, where the isoxazole ring replaces a pyridine ring. nih.gov
Furthermore, the 3-hydroxy group of the isoxazole can be considered a bioisostere of a carboxylic acid. nih.gov This has been explored in the design of glutamic acid analogues, where 1-hydroxyazole derivatives were synthesized and evaluated for their pharmacological activity. nih.gov This suggests that the 3-hydroxyisoxazole moiety in the target compound could mimic a carboxylic acid in biological systems.
The following table summarizes some potential isosteric replacements for the 3-hydroxyisoxazole ring system:
| Original Ring System | Potential Isosteric/Bioisosteric Replacement |
| 3-Hydroxyisoxazole | 1-Hydroxypyrazole |
| 3-Hydroxyisoxazole | 1-Hydroxy-1,2,3-triazole |
| Isoxazole | Oxazole |
| Isoxazole | Thiazole |
| Isoxazole | 1,2,4-Oxadiazole |
Applications of 3 Hydroxy 5 Isoxazolylmethyl Chloride in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block and Intermediate
The strategic placement of a hydroxyl group and a chloromethyl group on the isoxazole (B147169) core makes 3-Hydroxy-5-isoxazolylmethyl chloride a highly sought-after intermediate in organic synthesis. These two functional groups offer orthogonal reactivity, enabling chemists to perform sequential and selective modifications to build intricate molecular structures.
The isoxazole moiety can serve as a linchpin in the synthesis of more complex, fused heterocyclic systems. While direct examples utilizing this compound are not extensively documented, the principles of its reactivity can be inferred from related syntheses. For instance, the synthesis of polysubstituted 3-aminoimidazo[5,1-b]oxazol-6-ium salts showcases a strategy where an oxazole (B20620) ring is a key intermediate in the formation of a fused imidazolium (B1220033) framework. beilstein-journals.org This process involves a gold-catalyzed oxazole formation, followed by an imidazolium ring-formation sequence. beilstein-journals.org The resulting L-shaped N-heterocyclic carbene (NHC) ligand scaffold has been successfully used in gold-catalyzed alkyne hydration and arylative cyclization reactions. beilstein-journals.org This exemplifies how a substituted oxazole, a close relative of the isoxazole , can be a critical component in the assembly of sophisticated, functional heterocyclic systems. The reactivity of the chloromethyl group in this compound would allow for its initial attachment to a suitable substrate, followed by intramolecular cyclization reactions involving the hydroxyl group to construct novel fused heterocycles.
The 3-hydroxy-5-isoxazolylmethyl moiety is a valuable pharmacophore found in a number of biologically active compounds. This compound serves as a direct and efficient reagent for introducing this key structural motif into target molecules. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of the isoxazole ring to a wide variety of substrates, including amines, phenols, and thiols.
A closely related compound, 3-hydroxy-5-aminomethyl-isoxazole, is synthesized from 3-hydroxy-5-azidomethyl-isoxazole by hydrogenation. google.com The synthesis of the corresponding hydrochloride salt, 3-hydroxy-5-ammoniummethyl-isoxazole chloride, is also described, highlighting the manipulation of the functional group at the 5-position. google.com This demonstrates the chemical accessibility of the 5-substituted methyl position on the 3-hydroxyisoxazole ring, a key feature for its use as a building block. The conversion of an azide (B81097) to an amine, and its subsequent salt formation, underscores the synthetic versatility of this position, which in the case of this compound, is primed for nucleophilic displacement reactions.
| Precursor Compound | Reaction | Product | Reference |
| 3-hydroxy-5-azidomethyl-isoxazole | Hydrogenation | 3-hydroxy-5-aminomethyl-isoxazole | google.com |
| 3-hydroxy-5-aminomethyl-isoxazole | Addition of HCl | 3-hydroxy-5-ammoniummethyl-isoxazole chloride | google.com |
Role in the Synthesis of Precursors for Advanced Materials Research
The unique electronic and structural characteristics of the isoxazole ring make it an attractive component for the design of advanced materials. While specific research detailing the use of this compound in materials science is limited, the potential applications are significant. The ability to introduce the polar 3-hydroxyisoxazole moiety into polymer backbones or onto surfaces could lead to materials with tailored properties, such as enhanced hydrophilicity, specific recognition capabilities, or interesting liquid crystalline behavior. The bifunctionality of this compound would allow it to act as a cross-linking agent or as a monomer in polymerization reactions, leading to the formation of novel polymers and networked materials.
Strategy for the Assembly of Biologically Relevant Isoxazole Scaffolds
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals and biologically active probes. The strategic modification of isoxazole-based compounds is a common approach in drug discovery to enhance potency and selectivity. For example, the modification of a 3,4-diaryl-isoxazole-based casein kinase 1 (CK1) inhibitor with chiral pyrrolidine (B122466) scaffolds has been shown to develop potent and selective inhibitors. mdpi.com In this work, the pharmacophore of the lead structure was extended to interact with the ribose pocket of the ATP binding site. mdpi.com
Mechanistic and Theoretical Investigations of 3 Hydroxy 5 Isoxazolylmethyl Chloride
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools for understanding the intrinsic properties of isoxazole (B147169) derivatives. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for probing the electronic structure, reactivity, and conformational preferences of these heterocyclic systems.
Density Functional Theory (DFT) has been widely applied to investigate the chemistry of isoxazoles, offering deep insights into their reaction mechanisms and electronic properties. nih.gov Studies on the thermal rearrangements of 3-acylamino-5-methylisoxazoles have utilized DFT to analyze the competitive reaction routes, demonstrating that certain pathways are significantly more favored. nih.gov For instance, calculations showed that the Boulton-Katritzky (BK) rearrangement is a more favorable process than alternative mechanisms like migration-nucleophilic attack-cyclization (MNAC) or ring contraction-ring expansion (RCRE). nih.gov
The selection of the appropriate density functional approximation (DFA) is critical for obtaining accurate kinetic and mechanistic data. nih.gov A comprehensive data set, known as BH2O-36, was developed to benchmark the performance of various DFAs for hydrolysis reactions, a common process in chemistry. nih.gov The study evaluated 63 different DFAs and found that range-separated hybrid functionals, such as ωB97M-V, generally provide the highest accuracy, approaching what is known as "chemical accuracy" (0.043 eV). nih.gov In the context of isoxazole cycloaddition reactions, quantum-chemical calculations at the ωB97XD/6-311+G(d) (PCM) level have been used to explore the regioselectivity and molecular mechanism. researchgate.net These theoretical findings often show strong agreement with experimental data on regioselectivity and the relative reactivity of different substrates. researchgate.net
Table 1: Application of DFT in Isoxazole Chemistry
| Application Area | Key Findings | Reference Functional(s) |
|---|---|---|
| Reaction Mechanisms | Elucidation of competitive thermal rearrangement pathways (e.g., Boulton-Katritzky vs. MNAC). nih.gov | Not specified in source |
| Reactivity & Selectivity | Agreement between quantum chemical calculations and experimental data on cycloaddition regioselectivity. researchgate.net | ωB97XD/6-311+G(d) researchgate.net |
| Kinetics | Range-separated hybrid DFAs like ωB97M-V provide the most accurate energy barrier predictions for hydrolysis. nih.gov | ωB97M-V nih.gov |
Molecular modeling is a crucial tool for predicting the most probable reaction products and explaining the regioselectivity observed in the synthesis of isoxazole derivatives. researchgate.net By analyzing the different potential conformations of reactants and intermediates, researchers can gain insight into the steric and electronic factors that govern a reaction's outcome. For example, in the synthesis of 3,5-diarylisoxazoles, molecular modeling can be used to predict which isomeric product is more likely to form and provide a rationale for the observed regioselectivity. researchgate.net
Structure-activity relationship (SAR) studies for biologically active isoxazoles also rely heavily on molecular modeling techniques. mdpi.com Methods such as molecular docking and molecular dynamics simulations are employed to analyze how different substituents on the isoxazole ring interact with biological targets. mdpi.com These computational approaches help in understanding how small structural changes, such as the addition of a methyl group, can significantly alter the binding affinity and selectivity of a compound for its target receptor. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Understanding the precise sequence of events in a chemical reaction—the reaction pathway—is fundamental to controlling its outcome. Theoretical studies have been instrumental in mapping the complex reaction pathways available to isoxazoles.
DFT studies have successfully interpreted the thermal rearrangement of 3-acylaminoisoxazoles into oxazoles as a "cascade" reaction. nih.gov This process involves an initial, favored Boulton-Katritzky rearrangement to form a 1,2,4-oxadiazole (B8745197) intermediate, which then undergoes a subsequent rearrangement to yield the final, more stable oxazole (B20620) product. nih.gov
The 1,3-dipolar cycloaddition reaction, a primary method for synthesizing the isoxazole ring, has been the subject of significant mechanistic investigation. nih.govrsc.org Two main mechanisms have been proposed: a concerted pericyclic reaction and a stepwise pathway that proceeds through a diradical intermediate. rsc.org
Furthermore, theoretical and experimental studies on the photodynamics of isoxazole have revealed an ultrafast ring-opening reaction pathway. acs.org Upon photoexcitation, a significant fraction of isoxazole molecules undergoes a rapid cleavage of the weak O–N bond. acs.org Time-resolved photoelectron spectroscopy combined with ab initio calculations has provided a clear picture of these photoinduced reaction mechanisms. acs.org
Structure-Reactivity Relationship Studies of Chloromethyl Isoxazoles
The reactivity of chloromethyl isoxazoles and related derivatives is intrinsically linked to their molecular structure. The substituents on the isoxazole ring and on the reacting partners dictate the course and efficiency of chemical transformations.
A key feature of the isoxazole ring is the relatively weak nitrogen-oxygen (N-O) bond, which serves as a potential site for ring cleavage under specific reaction conditions, such as in the presence of reducing agents or bases. researchgate.net This inherent reactivity makes isoxazoles valuable as synthetic intermediates, acting as masked forms of various difunctionalized compounds. researchgate.net
In the synthesis of 5-(chloromethyl)isoxazoles via cycloaddition, the reactivity of the substrate and the direction of the addition are heavily influenced by steric hindrance at the alkene's terminal carbon atom. researchgate.net This demonstrates a clear relationship between the structure of the reactants and the regiochemical outcome of the reaction. Structure-activity relationship (SAR) studies, though often focused on biological endpoints, also shed light on chemical reactivity. nih.gov For example, the placement of electron-donating groups, such as methoxy (B1213986) substituents, on an aromatic ring attached to the isoxazole core has been shown to enhance certain activities, a principle that can extend to chemical reactivity. nih.gov Small structural modifications, such as changing a substituent on a pyrrole (B145914) moiety attached to an isoxazole, can significantly modulate its reactivity profile. nih.gov
| Ring Substituents | Electron-donating or -withdrawing groups can modulate the electronic properties and thus the reactivity of the molecule. nih.gov | Enhanced activity in isoxazole chalcone (B49325) derivatives nih.gov |
Applications of Molecular Electron Density Theory (MEDT) in Isoxazole Chemistry
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. It has been specifically applied to understand the behavior of nitrile N-oxides, which are crucial 1,3-dipoles used in the synthesis of isoxazoles through [3+2] cycloaddition reactions. pk.edu.pl
This theory focuses on the changes in electron density during a chemical reaction, rather than on molecular orbitals, to explain reactivity and selectivity. Research in this area has involved characterizing nitrile N-oxides and studying their reactivity in reactions with various electron-deficient components. pk.edu.pl The application of MEDT provides a detailed overview and deeper understanding of the cycloaddition mechanism, complementing insights gained from other theoretical models like DFT. pk.edu.pl
Advanced Analytical Methodologies for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like 3-Hydroxy-5-isoxazolylmethyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive structural assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the isoxazole (B147169) ring proton, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.
The isoxazole ring proton (at C4) would typically appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electronic nature of the isoxazole ring. The methylene protons of the chloromethyl group (-CH₂Cl) would also likely present as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Isoxazole H4 | 6.0 - 6.5 | Singlet (s) |
| Methylene (-CH₂Cl) | 4.5 - 5.0 | Singlet (s) |
| Hydroxyl (-OH) | Variable (e.g., 5.0 - 9.0) | Broad Singlet (br s) |
Note: The chemical shifts are estimations based on data for similar isoxazole derivatives and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The spectrum would be expected to show signals for the three carbon atoms of the isoxazole ring (C3, C4, and C5) and the carbon of the chloromethyl group (-CH₂Cl). The chemical shifts of the ring carbons are characteristic of the isoxazole heterocycle, with C3 and C5 appearing at lower fields compared to C4. The carbon of the chloromethyl group would be found in the aliphatic region, with its chemical shift influenced by the attached chlorine atom.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C3 (C-OH) | 165 - 175 |
| C4 | 95 - 105 |
| C5 (C-CH₂Cl) | 160 - 170 |
| -CH₂Cl | 40 - 50 |
Note: The chemical shifts are estimations based on published data for various isoxazole derivatives and serve as a general guide. ipb.ptrsc.org
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. researchgate.net An HSQC spectrum would show a correlation between the isoxazole H4 proton and the C4 carbon, as well as a correlation between the methylene protons and the -CH₂Cl carbon. This is a powerful tool for assigning the protonated carbons.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the isoxazole ring would likely appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibration would be observed around 1200-1300 cm⁻¹. Finally, a characteristic band for the C-Cl stretching vibration of the chloromethyl group would be expected in the 600-800 cm⁻¹ range.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Isoxazole Ring | C=N, C=C Stretch | 1500 - 1650 |
| C-O | C-O Stretch | 1200 - 1300 |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 600 - 800 |
Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and, consequently, its molecular formula (C₄H₄ClNO₂). The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. rsc.org
Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for related compounds include the loss of the chloromethyl group or cleavage of the isoxazole ring.
X-ray Crystallography for Solid-State Structural Determination
For this compound, an X-ray crystal structure would unambiguously confirm the planarity of the isoxazole ring and the connectivity of the hydroxyl and chloromethyl substituents at positions 3 and 5, respectively. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal. While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structural proof. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Methods for Functionalization
The direct functionalization of the isoxazole (B147169) core and its substituents via modern catalytic methods is a rapidly evolving field. researchgate.net For 3-Hydroxy-5-isoxazolylmethyl chloride, future efforts will likely concentrate on two primary catalytic strategies: cross-coupling reactions at the chloromethyl position and C-H activation at the C-4 position of the isoxazole ring.
Transition-Metal-Catalyzed Cross-Coupling: While the chloromethyl group is traditionally a substrate for nucleophilic substitution, its use in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination) is an area ripe for exploration. The development of palladium, nickel, or copper catalysts capable of activating the C-Cl bond of the chloromethyl group would enable the direct installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties. mdpi.com This would provide a powerful and modular route to complex derivatives.
C-H Functionalization: Direct C-H activation at the C-4 position of the isoxazole ring represents a highly atom-economical approach to add molecular complexity. researchgate.net Research into rhodium(III) or palladium(II)-catalyzed C-H functionalization could allow for the introduction of various groups, transforming the simple starting material into a tri-functionalized scaffold. researchgate.net A significant challenge will be achieving selectivity for C-4 activation without interference from the other reactive sites on the molecule.
Chemo- and Regioselective Transformations of the Chloromethyl Group
A central challenge and opportunity in the chemistry of this compound is achieving selective transformations of its two reactive functional groups. The acidic 3-hydroxy group (which can exist in tautomeric equilibrium as an isoxazolone) and the reactive 5-chloromethyl group can both react with many of the same reagents.
Future research will focus on developing highly chemo- and regioselective methods. This could involve:
Orthogonal Protecting Group Strategies: The development of protection schemes that allow for the independent reaction of the hydroxyl and chloromethyl groups is crucial. This would enable sequential, controlled modifications at each site.
Catalyst-Controlled Selectivity: Designing catalytic systems that can distinguish between the two sites is a more sophisticated approach. For instance, a specific phase-transfer catalyst might facilitate the alkylation of the hydroxyl group under conditions where the chloromethyl group remains untouched, while a specific transition metal catalyst might activate the C-Cl bond for cross-coupling without affecting the hydroxyl group.
Kinetic vs. Thermodynamic Control: Exploring reaction conditions (temperature, solvent, base) that favor either kinetic or thermodynamic products could provide a means to control which functional group reacts preferentially.
Integration into Combinatorial Synthesis and High-Throughput Methodologies
The structure of this compound is exceptionally well-suited for the construction of large chemical libraries for drug discovery and materials science. nih.govresearchgate.net Its bifunctionality allows for rapid diversification at two independent points.
Solid-Phase Synthesis: The hydroxyl group provides a convenient handle for attachment to a solid support or resin. Once anchored, the chloromethyl group can be reacted with a diverse library of nucleophiles (amines, thiols, phenols, carboxylates). Following this diversification step, the isoxazole can be cleaved from the resin, often using the newly formed linkage, to release a library of compounds into solution for screening. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can enhance the safety of handling reactive intermediates. Integrating the synthesis of derivatives from this compound into flow chemistry setups could enable automated, high-throughput production of compound libraries.
Fragment-Based Drug Discovery (FBDD): The isoxazole core is a common fragment in bioactive molecules. daneshyari.com Libraries derived from this compound could be screened against biological targets to identify initial low-affinity "hits," which can then be optimized into potent leads.
Exploration of New Synthetic Applications and Target Molecules
The versatility of the isoxazole scaffold ensures its continued application in the search for new therapeutic agents and functional materials. rsc.org Research using this compound as a starting material is likely to target several key areas:
Medicinal Chemistry: Isoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.org This building block can be used to synthesize novel compounds for screening against targets like protein kinases, G-protein coupled receptors (GPCRs), and enzymes such as carbonic anhydrase. nih.govacs.org The ability to introduce diverse substituents allows for fine-tuning of a molecule's structure to optimize its activity and pharmacokinetic properties. daneshyari.com
Bioisosteric Replacement: In drug design, the isoxazole ring is often used as a bioisostere for other chemical groups, such as phenyl, pyrazole (B372694), or oxazole (B20620) rings, to improve potency, selectivity, or metabolic stability. daneshyari.comrsc.org
Materials Science: Isoxazole-containing molecules have been investigated for their liquid crystalline properties, suggesting potential applications in optoelectronic devices. researchgate.net The ability to build complex architectures from this compound could lead to the development of new functional polymers or organic materials.
Advanced Theoretical Prediction and Design of Isoxazole-Based Systems
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For isoxazole-based systems, these methods can accelerate the discovery and design process.
Reactivity and Selectivity Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. acs.org These models can predict the relative reactivity of the different sites on the molecule (C-4, hydroxyl group, chloromethyl group), helping to guide the design of experiments for selective functionalization.
Structure-Based Drug Design: For a given biological target (e.g., an enzyme active site), molecular docking simulations can predict how potential derivatives of this compound will bind. nih.govnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov By evaluating potential drug candidates computationally before they are synthesized, researchers can filter out compounds with predicted poor pharmacokinetic profiles or toxicity issues.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the isoxazole ring structure and substituent positions. For example, carbonyl chloride groups exhibit distinct downfield shifts (~170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for methyl 3-phenylisoxazole-5-carboxylate derivatives .
Advanced Research Focus
Dynamic NMR can detect conformational flexibility in solution, while tandem MS/MS elucidates fragmentation pathways for trace impurities. Discrepancies in melting points between batches may arise from polymorphism, necessitating DSC (Differential Scanning Calorimetry) analysis .
How can researchers design biological assays to evaluate the bioactivity of this compound derivatives?
Basic Research Focus
Isoxazole derivatives often target enzymes or receptors. For example, 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride shows potential in kinase inhibition assays . Standard protocols include:
- In vitro enzyme inhibition : Use recombinant enzymes (e.g., tyrosine kinases) with fluorogenic substrates.
- Cell viability assays : MTT or resazurin-based tests for cytotoxicity screening.
Advanced Research Focus
Mechanistic studies require SPR (Surface Plasmon Resonance) to measure binding kinetics or CRISPR-engineered cell lines to validate target specificity. Contradictory activity data may stem from off-target effects, necessitating proteomic profiling (e.g., affinity pull-down assays) .
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested to EN 374), sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Focus
Stability studies under varying humidity/temperature conditions (via TGA/DSC) can predict decomposition risks. Hydrolysis products (e.g., HCl gas) require real-time gas detection systems .
How can computational modeling aid in predicting the reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict electrophilic/nucleophilic sites on the isoxazole ring. For example, the carbonyl chloride group is highly electrophilic, making it prone to nucleophilic acyl substitution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways—nonpolar solvents may stabilize transition states in SN2 mechanisms .
- Docking Studies : Screen derivatives against protein targets (e.g., COX-2) to prioritize synthesis candidates .
How should researchers address contradictions in reported synthetic yields or spectral data?
Q. Advanced Research Focus
- Reproducibility Checks : Verify reagent purity (e.g., hydroxylamine hydrochloride often varies by supplier) and moisture levels (anhydrous conditions for chlorination) .
- Meta-Analysis : Compare datasets across patents and journals. For instance, discrepancies in ¹H NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects .
- Collaborative Validation : Cross-institutional studies using standardized protocols (e.g., USP guidelines) resolve methodological biases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
